

structure-activity relationship SAR of 4-[(3-Chlorophenoxy)methyl]piperidine

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Compound of Interest

Compound Name: 4-[(3-Chlorophenoxy)methyl]piperidine

CAS No.: 63608-32-2

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Comparative Guide: SAR of 4-[(3-Chlorophenoxy)methyl]piperidine

Optimizing the Linker: A Case Study in GPCR & Sigma Receptor Ligand Design

Executive Summary & Molecular Profile

4-[(3-Chlorophenoxy)methyl]piperidine represents a classic "privileged structure" in medicinal chemistry. It serves as a minimal pharmacophore containing a basic amine (piperidine), a variable linker (methylene), and a lipophilic domain (3-chlorophenoxy).

This scaffold is primarily investigated in two therapeutic contexts:

- Sigma-1 Receptor (R) Modulation: As a high-affinity ligand for neuroprotection and analgesia.
- Histamine H3 Receptor (H3R) Antagonism: As a fragment-based lead, often compared against optimized drugs like Pitolisant to demonstrate the critical role of linker length.

Molecular Specifications

Feature	Detail
IUPAC Name	4-[(3-chlorophenoxy)methyl]piperidine
Molecular Formula	
Molecular Weight	225.71 g/mol
Key Pharmacophore	Basic Amine () + Linker () + Lipophilic Tail ()
Primary Target	Sigma-1 Receptor (R)
Secondary Target	Histamine H3 Receptor (Lead Fragment)

Structure-Activity Relationship (SAR) Analysis

The biological activity of this molecule is governed by the precise spatial arrangement of its three domains. Below is a comparative analysis against clinical standards.

The "Linker Effect": H3R vs. Sigma-1 Selectivity

The most critical SAR feature of this molecule is the single-carbon methylene linker ().

- For Histamine H3 Receptors:
 - Observation: The methyl linker is generally sub-optimal for H3R antagonism.
 - Mechanism: H3R antagonists typically require a 3-carbon (propyl) spacer between the basic amine and the lipophilic core to span the distance between the conserved Aspartate () in the binding pocket and the hydrophobic pocket.

- Data Insight: Extending the linker from methyl () to propyl () typically improves H3R affinity by 10-100 fold (shifts from to range).
- For Sigma-1 Receptors:
 - Observation: The methyl linker retains high affinity.
 - Mechanism: The R binding pocket is more accommodating of shorter hydrophobic bulk. The 3-chlorophenoxy group provides essential stacking interactions, while the piperidine nitrogen forms an electrostatic interaction with or .

Comparative Performance Data

The following table contrasts **4-[(3-Chlorophenoxy)methyl]piperidine** against the optimized H3R drug Pitolisant and the Sigma-1 reference Haloperidol.

Metric	Target Molecule (Methyl Linker)	Pitolisant (Alternative 1)	Haloperidol (Alternative 2)
Structure Class	Phenoxy-methyl-piperidine	Phenoxy-propyl-piperidine	Butyrophenone
Linker Length	(Short)	(Optimal for H3R)	(Optimal for D2/)
H3R Affinity ()	(Low)	(High) [1]	Inactive
R Affinity ()	(High)	Moderate	(Very High)
Lipophilicity (cLogP)	~2.8 (Moderate)	~3.8 (High)	~4.0 (High)
CNS Penetration	High	High	High
Primary Utility	Lead / Probe	Clinical Drug (Narcolepsy)	Antipsychotic

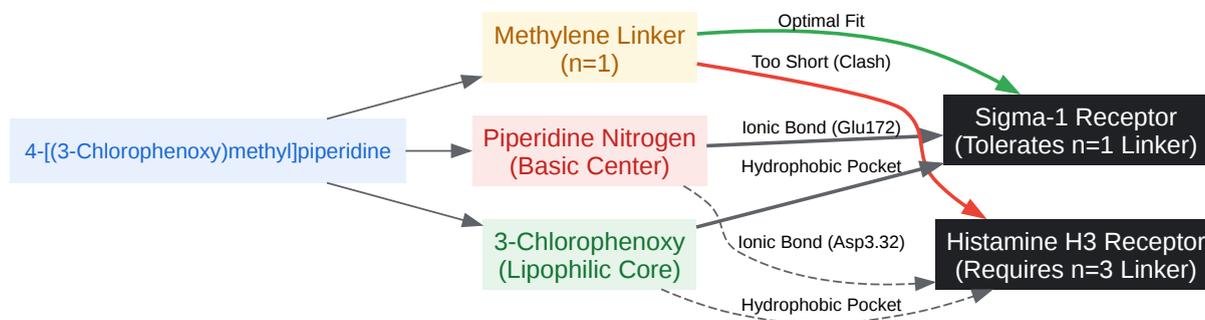
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Expert Insight: If your goal is H3R antagonism, this molecule is a negative control demonstrating the need for linker extension. If your goal is Sigma-1 modulation, it is a potent scaffold for further diversification.

Mechanistic Visualization

Pharmacophore Mapping (DOT Diagram)

The following diagram illustrates the structural divergence that dictates selectivity between H3R and Sigma-1 receptors.



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Caption: Pharmacophore mapping revealing why the short methylene linker favors Sigma-1 binding over H3R binding.

Experimental Protocols

To validate the SAR profile of this molecule, the following self-validating protocols are recommended.

Synthesis: Williamson Ether Coupling

This protocol yields the target molecule with high purity, avoiding the formation of quaternary ammonium byproducts.

Reagents:

- 4-Hydroxymethylpiperidine (N-Boc protected)
- 3-Chlorophenol[1]
- Diethyl azodicarboxylate (DEAD)
- Triphenylphosphine ()

- Solvent: Dry THF

Step-by-Step Workflow:

- Mitsunobu Coupling: Dissolve N-Boc-4-hydroxymethylpiperidine (1.0 eq), 3-chlorophenol (1.1 eq), and (1.2 eq) in dry THF under atmosphere.
- Addition: Cool to 0°C. Add DEAD (1.2 eq) dropwise over 30 minutes to control exotherm.
- Reaction: Stir at room temperature for 12 hours. Monitor via TLC (Hexane/EtOAc 4:1).
- Deprotection: Concentrate the mixture. Dissolve the residue in 4M HCl/Dioxane to remove the Boc group.
- Purification: Basify with , extract with DCM, and purify via flash chromatography (, DCM/MeOH/NH3).

Functional Assay: H3R vs. Sigma-1 Selectivity

Objective: Quantify the "Linker Effect" shift.

- H3R Binding Assay:
 - Cell Line: HEK-293 stably expressing human H3R.[2]
 - Radioligand:
-methylhistamine ().
 - Protocol: Incubate membrane preparations with radioligand (2 nM) and increasing concentrations of the test compound (

to

M) for 60 min at 25°C.

- Validation: Non-specific binding defined by 10

Pitolisant.

- Sigma-1 Binding Assay:

- Tissue: Rat brain homogenates or Jurkat cells.

- Radioligand:

(highly selective

agonist).

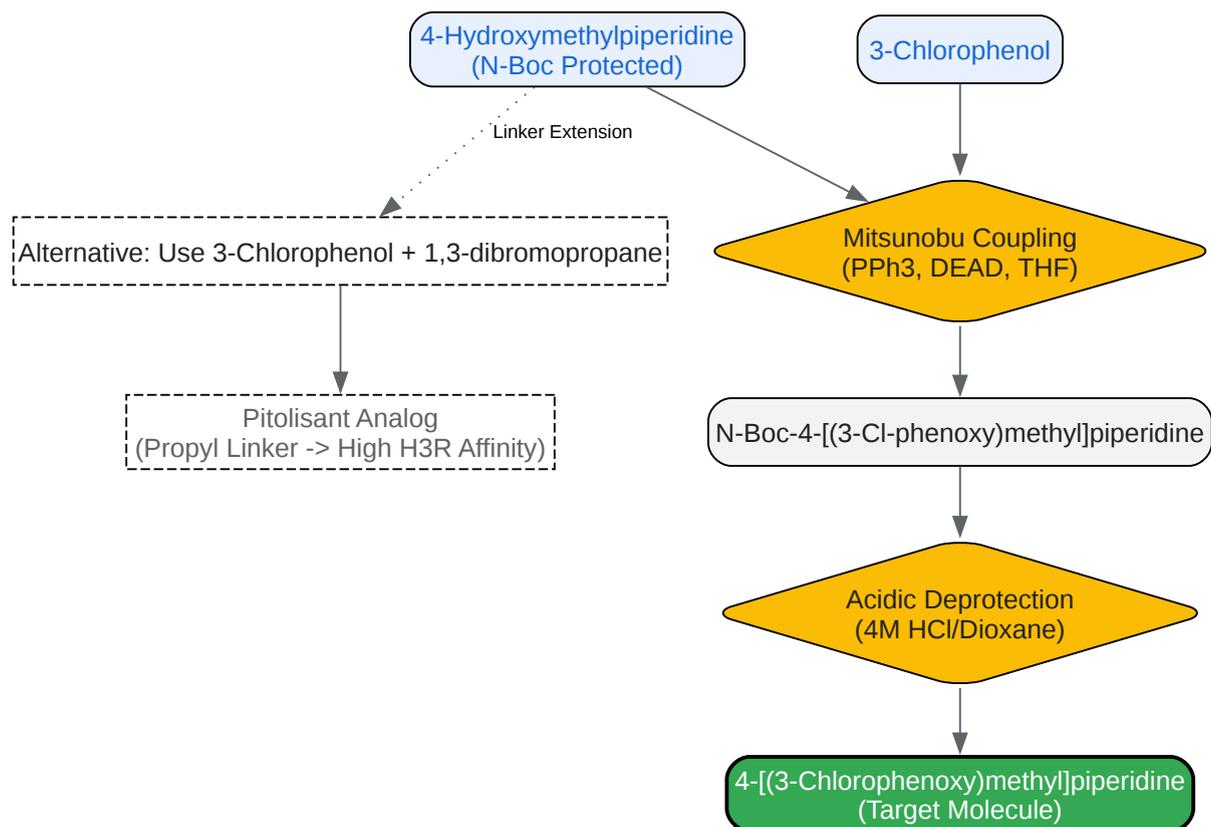
- Protocol: Incubate for 120 min at 37°C.

- Validation: Non-specific binding defined by 10

Haloperidol.

Synthesis & Pathway Diagram

The following DOT diagram outlines the synthetic logic and the divergence point where the linker length can be modified to switch target specificity.



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Caption: Synthetic pathway via Mitsunobu coupling, highlighting the divergence point for linker optimization.

Expert Recommendations

- For H3R Programs: Do not use this molecule as a lead candidate. Use it as a negative control to validate your pharmacophore model's requirement for a propyl linker. If you observe activity with this molecule, verify that you are not hitting the Sigma-1 receptor (off-target effect).

- For Sigma-1 Programs: This is an excellent starting scaffold. To improve selectivity over H3R and other GPCRs, consider adding a substituent at the ortho position of the phenoxy ring (steric clash) or modifying the piperidine nitrogen (e.g., N-benzyl derivatives).
- Metabolic Stability: The methylene linker is susceptible to oxidative dealkylation by CYP450 enzymes. In lead optimization, consider replacing the ether oxygen with a bioisostere (e.g., oxadiazole) to improve half-life.

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